6-Bromo-5-methylpyridin-2-amine
Overview
Description
6-Bromo-5-methylpyridin-2-amine is a brominated derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 5th position of the pyridine ring, along with an amine group at the 2nd position. It is a versatile intermediate in organic synthesis and has applications in various fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Suzuki Cross-Coupling Reaction: One common method for synthesizing this compound involves the Suzuki cross-coupling reaction. This reaction typically uses a boronic acid derivative and a halide (bromide in this case) in the presence of a palladium catalyst and a base.
Direct Bromination: Another method involves the direct bromination of 5-methylpyridin-2-amine using bromine in the presence of a suitable solvent and catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale versions of the above synthetic routes, optimized for efficiency and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as nitro compounds or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 5-methylpyridin-2-amine.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) and metal hydrides (e.g., lithium aluminum hydride, LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides and aryl halides, along with suitable bases, are used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitro compounds, carboxylic acids, and other oxidized derivatives.
Reduction Products: 5-Methylpyridin-2-amine.
Substitution Products: Various alkylated or arylated derivatives of this compound.
Scientific Research Applications
6-Bromo-5-methylpyridin-2-amine is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-bromo-5-methylpyridin-2-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the compound's use.
Comparison with Similar Compounds
2-Bromo-5-methylpyridine
3-Bromo-5-methylpyridine
2-Bromo-3-methylpyridine
3-Bromo-2-methylpyridine
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Properties
IUPAC Name |
6-bromo-5-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-3-5(8)9-6(4)7/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCMBKXJOGOCPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731172 | |
Record name | 6-Bromo-5-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89466-17-1 | |
Record name | 6-Bromo-5-methyl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89466-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-5-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-5-methyl-2-pyridinamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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